![molecular formula C24H26N2O6S B2722835 1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone CAS No. 1029775-82-3](/img/structure/B2722835.png)
1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a fluoro group, a carbonyl group, and a methylpiperidine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki-Miyaura coupling, oxidation, amination, halogenation, and C-C bond formations such as alkenylation, alkynylation, and arylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, MS, and FT-IR spectroscopy, as well as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Discovery of Anilino-3H-Pyrrolo[3,2-f]quinoline Derivatives as Potential Anti-Cancer Agents : A study on a structurally related compound, an anilino-3H-pyrrolo[3,2-f]quinoline derivative, revealed its high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and possibly inducing cell death by apoptosis (L. D. Via et al., 2008). This suggests that related compounds, including the one , might also exhibit promising anticancer properties.
Catalytic Behavior in Polymerization
Iron and Cobalt Dichloride with Quinoxalinyl-Iminopyridines : Research into quinoxalinyl-iminopyridines coordinated with iron(II) and cobalt(II) dichloride explored their catalytic behaviors towards ethylene reactivity, including oligomerization and polymerization. The study found that iron complexes showed good catalytic activities for ethylene reactivity, with variations in activity influenced by substituents on the aryl group linked to the imino group (Wen‐Hua Sun et al., 2007). This highlights the potential of related compounds in catalysis and material science.
Spectroscopic Properties for Sensing Applications
Spectroscopic Properties of 3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones : A study on compounds similar in structure investigated their electronic absorption, excitation, and fluorescence properties in various solvents. These compounds showed dual fluorescence with weak charge transfer separation, affected by solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations were used to interpret these results, suggesting applications in sensing and molecular electronics (I. A. Z. Al-Ansari, 2016).
Antibacterial Applications
A Novel Antibacterial 8-Chloroquinolone : Research on a novel antibacterial compound with a structure that includes a quinolone core demonstrated potent activities against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of specific substituents for antibacterial activity and provided insights into the structural requirements for potent antibacterial agents (Y. Kuramoto et al., 2003).
Wirkmechanismus
Target of Action
The compound “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets . The specific target of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their target. For example, some quinoline derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives, due to their aromatic nature, are likely to be well absorbed and could be metabolized by the liver . .
Result of Action
The molecular and cellular effects of “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” would depend on its target and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could reduce the activity of that enzyme and affect the cellular processes that depend on it .
Action Environment
The action, efficacy, and stability of “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s ability to reach its target and interact with it effectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-3-14-32-24(28)18-8-10-19(11-9-18)26-17-22(23(27)25-12-15-31-16-13-25)33(29,30)21-7-5-4-6-20(21)26/h4-11,17H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALONXLYKMCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)
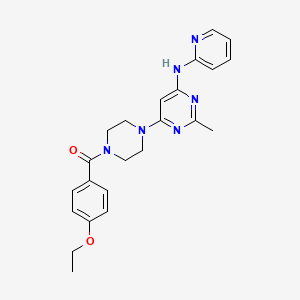

![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
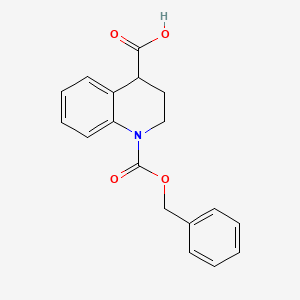
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)

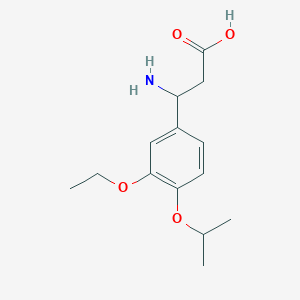
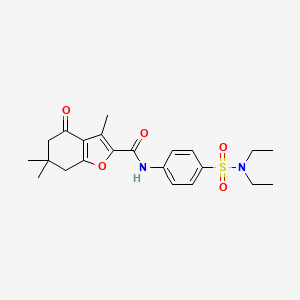
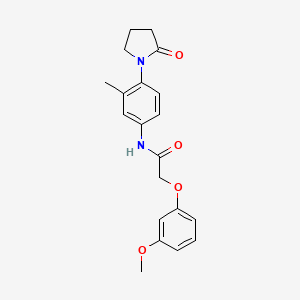
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)